![molecular formula C26H40N2O2 B14298192 Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate CAS No. 116353-25-4](/img/structure/B14298192.png)
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a phenyl ring substituted with a dihexylamino group, and a butyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the cyano group. The phenyl ring with the dihexylamino group can be introduced through a Friedel-Crafts alkylation reaction. The final step involves esterification to introduce the butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The dihexylamino group can enhance solubility and facilitate interactions with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate is unique due to the presence of the dihexylamino group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.
Propiedades
Número CAS |
116353-25-4 |
|---|---|
Fórmula molecular |
C26H40N2O2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H40N2O2/c1-4-7-10-12-18-28(19-13-11-8-5-2)25-16-14-23(15-17-25)21-24(22-27)26(29)30-20-9-6-3/h14-17,21H,4-13,18-20H2,1-3H3 |
Clave InChI |
OBTCKUONRDPYFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




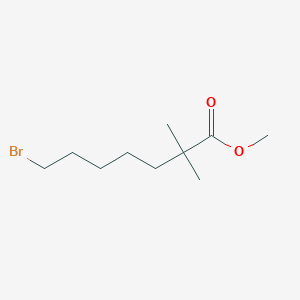
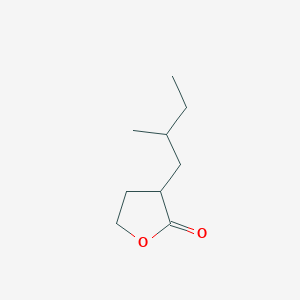
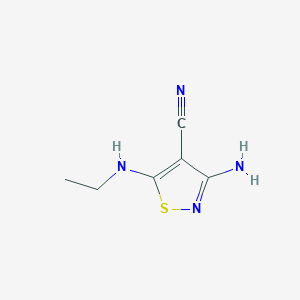
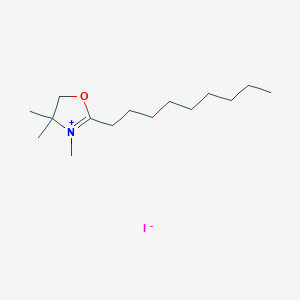

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

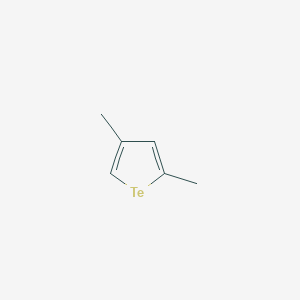
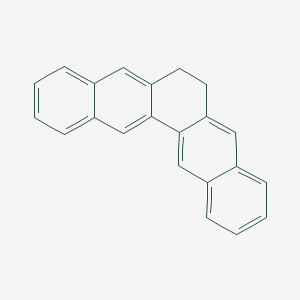
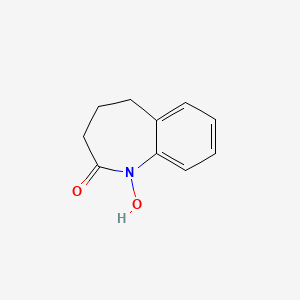
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
